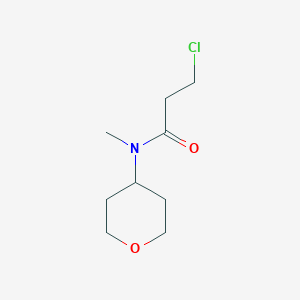
3-chloro-N-methyl-N-(oxan-4-yl)propanamide
Descripción general
Descripción
“3-chloro-N-methyl-N-(oxan-4-yl)propanamide” is a chemical compound with the molecular formula C9H16ClNO21. It is related to the compound “3-Chloro-N-methylpropanamide” which has the molecular formula CHClNO2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “3-chloro-N-methyl-N-(oxan-4-yl)propanamide”. However, related compounds like “3-Chloro-N- (4-methoxyphenyl)propanamide” are used in the synthetic preparation of antimicrobial agents3.Molecular Structure Analysis
The molecular structure of “3-chloro-N-methyl-N-(oxan-4-yl)propanamide” involves nine carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “3-chloro-N-methyl-N-(oxan-4-yl)propanamide”. More research is needed in this area.Physical And Chemical Properties Analysis
The molecular weight of “3-chloro-N-methyl-N-(oxan-4-yl)propanamide” is 205.68 g/mol1. More detailed physical and chemical properties are not available in the current data.Aplicaciones Científicas De Investigación
Topical and Systemic Inflammation Inhibitors
- Research by Dassonville et al. (2008) explored the synthesis of N-pyridinyl(methyl)indolylpropanamides, which act as non-acidic NSAIDs. They found that N3-pyridinylmethyl-[1(4-chlorobenzyl-5-chloroindol-3-yl)propanamide was notably potent in the TPA-induced mouse ear swelling assay, suggesting its application in inflammation treatment (Dassonville et al., 2008).
Palladium(II) Chloride Complexes
- A study by Palombo et al. (2019) discussed the formation of complexes of palladium(II) chloride with 3-(pyrazol-1-yl)propanamide and related ligands. This research contributes to the understanding of the chemistry of palladium complexes, which have applications in catalysis and materials science (Palombo et al., 2019).
Antinociceptive Activity
- A study by Önkol et al. (2004) synthesized (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives and tested them for antinociceptive activity. This work contributes to pain management research, indicating potential applications of these compounds in developing new pain relievers (Önkol et al., 2004).
Antimicrobial Activity
- Research by Baranovskyi et al. (2018) synthesized 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides and evaluated their antibacterial and antifungal properties. This suggests potential use in developing new antimicrobial agents (Baranovskyi et al., 2018).
Antidepressant Drug Production
- Tang et al. (2011) discussed the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide using Rhodotorula glutinis, leading to an intermediate in the production of (S)-duloxetine, an antidepressant drug. This research is significant in pharmaceutical manufacturing (Tang et al., 2011).
Immunomodulation
- Giraud et al. (2010) synthesized N-aryl-3-(indol-3-yl)propanamides and evaluated their immunosuppressive activities. They found that certain compounds exhibited significant inhibitory activity on murine splenocytes proliferation, suggesting their potential application in immune-related disorders (Giraud et al., 2010).
Local Anesthetic Activity
- Saxena et al. (1984) synthesized basic N-(5-aryl-1,3,4-oxadiazol-2-yl) propanamides and butanamides, which demonstrated considerable local anesthetic activity. This research is important for developing new local anesthetics (Saxena et al., 1984).
Safety And Hazards
The safety and hazards associated with “3-chloro-N-methyl-N-(oxan-4-yl)propanamide” are not specified in the available data. It’s important to handle all chemical compounds with appropriate safety measures.
Direcciones Futuras
The future directions for the study and application of “3-chloro-N-methyl-N-(oxan-4-yl)propanamide” are not clear from the available data. Given its structural similarity to other compounds used in the synthesis of antimicrobial agents3, it could potentially have similar applications. Further research is needed to explore this possibility.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry expert.
Propiedades
IUPAC Name |
3-chloro-N-methyl-N-(oxan-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-11(9(12)2-5-10)8-3-6-13-7-4-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLIVBBECPCSEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-methyl-N-(oxan-4-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



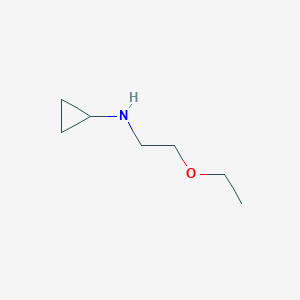
![1-[4-(dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B1461558.png)
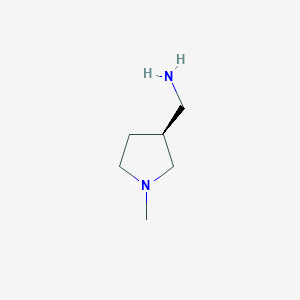
![1-ethyl-N-[(2-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B1461561.png)
![[5-Chloro-2-(cyclopentyloxy)phenyl]methanol](/img/structure/B1461563.png)
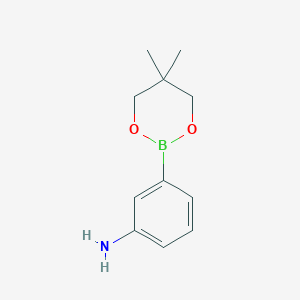
![6-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1461566.png)
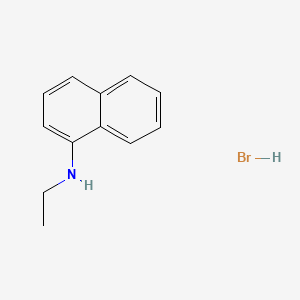
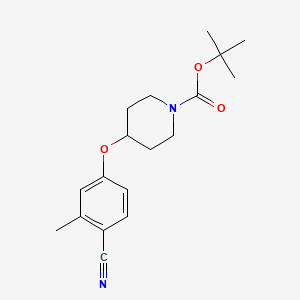
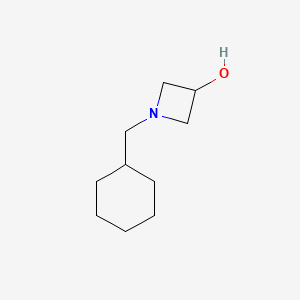
![N-[(4-Chloro-2-pyridinyl)carbonyl]-beta-alanine](/img/structure/B1461571.png)
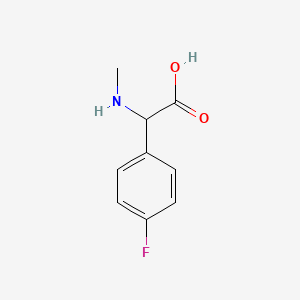
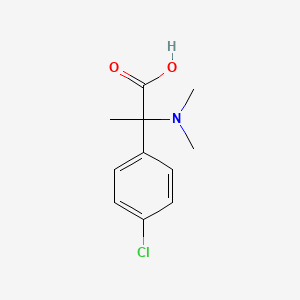
![5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1461580.png)